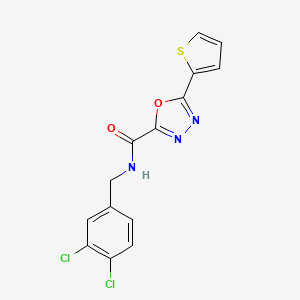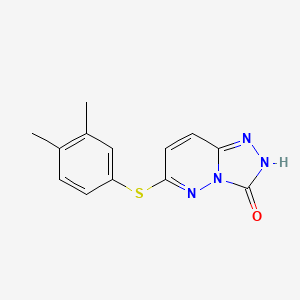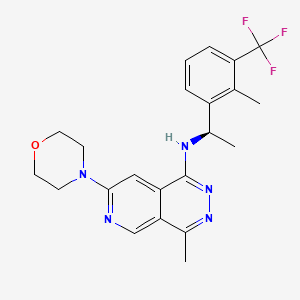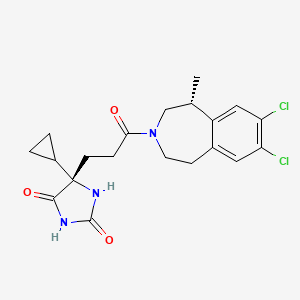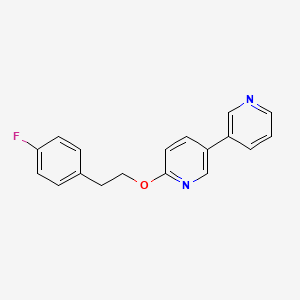![molecular formula C28H24FN7O2 B10831408 N-[3-[5-(5-ethoxypyridin-2-yl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]quinoxaline-5-carboxamide](/img/structure/B10831408.png)
N-[3-[5-(5-ethoxypyridin-2-yl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]quinoxaline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OM-153 is a potent and selective inhibitor of tankyrase, specifically targeting tankyrase 1 and tankyrase 2. These enzymes are part of the poly-ADP-ribose polymerase (PARP) family and play a crucial role in various cellular processes, including protein turnover and signaling pathways. OM-153 has shown significant potential in reducing WNT/β-catenin signaling and tumor progression, making it a promising candidate for cancer research .
Preparation Methods
The synthesis of OM-153 involves a series of chemical reactions, starting with the preparation of the core 1,2,4-triazole structure. The synthetic route typically includes the following steps:
Formation of the 1,2,4-triazole core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Functionalization: The core structure is then functionalized with various substituents to enhance its potency and selectivity. This step often involves the use of reagents such as alkyl halides, aryl halides, and other electrophiles.
Purification: The final product is purified using techniques like column chromatography and recrystallization to obtain a high-purity compound.
Industrial production methods for OM-153 would likely involve scaling up these synthetic routes while ensuring consistency, purity, and yield. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures.
Chemical Reactions Analysis
OM-153 undergoes several types of chemical reactions, including:
Oxidation: OM-153 can be oxidized under specific conditions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of OM-153.
Substitution: OM-153 can undergo substitution reactions where functional groups are replaced with other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated forms.
Scientific Research Applications
OM-153 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: OM-153 is used as a tool compound to study the inhibition of tankyrase enzymes and their role in cellular processes.
Biology: It is employed in research to understand the mechanisms of WNT/β-catenin signaling and its implications in various biological pathways.
Medicine: OM-153 has shown promising antitumor effects in preclinical models, making it a potential candidate for cancer therapy. .
Mechanism of Action
OM-153 exerts its effects by inhibiting the catalytic activity of tankyrase 1 and tankyrase 2. These enzymes catalyze the poly-ADP-ribosylation of target proteins, marking them for degradation by the ubiquitin-proteasome system. By inhibiting tankyrase, OM-153 stabilizes proteins such as AXIN1 and AXIN2, leading to the suppression of WNT/β-catenin signaling. This pathway is crucial in regulating cell proliferation and survival, and its dysregulation is implicated in various cancers .
Comparison with Similar Compounds
OM-153 is unique among tankyrase inhibitors due to its high potency and selectivity. Similar compounds include:
XAV939: Another tankyrase inhibitor that also targets WNT/β-catenin signaling but with different potency and selectivity profiles.
G007-LK: A potent tankyrase inhibitor with a distinct chemical structure and mechanism of action compared to OM-153.
IWR-1: Inhibits tankyrase and WNT/β-catenin signaling but has different pharmacokinetic properties and efficacy
OM-153 stands out due to its improved pharmacokinetic profile, higher selectivity for tankyrase enzymes, and enhanced antitumor efficacy in preclinical models .
Properties
Molecular Formula |
C28H24FN7O2 |
|---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
N-[3-[5-(5-ethoxypyridin-2-yl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]quinoxaline-5-carboxamide |
InChI |
InChI=1S/C28H24FN7O2/c1-2-38-19-10-11-23(32-16-19)27-35-34-26(36(27)24-9-4-3-7-21(24)29)17-14-18(15-17)33-28(37)20-6-5-8-22-25(20)31-13-12-30-22/h3-13,16-18H,2,14-15H2,1H3,(H,33,37) |
InChI Key |
ARCOJIXZDJYBCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(C=C1)C2=NN=C(N2C3=CC=CC=C3F)C4CC(C4)NC(=O)C5=C6C(=CC=C5)N=CC=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


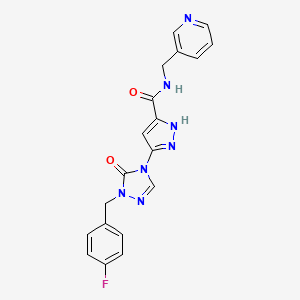
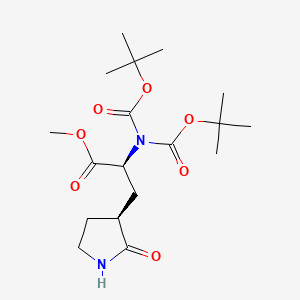
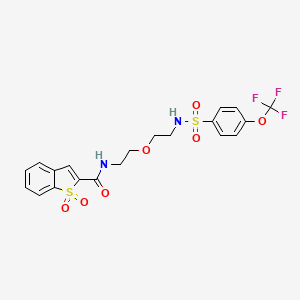

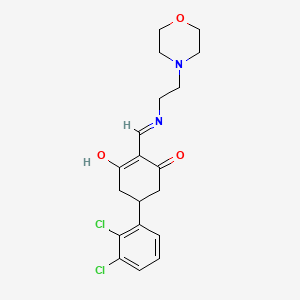
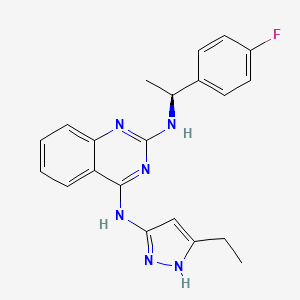
![3-({4-[(2,6-Dichlorophenyl)sulfanyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl}amino)benzoic acid](/img/structure/B10831376.png)

![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide;hydrochloride](/img/structure/B10831378.png)
